molecular formula C13H16O4 B2777745 ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate CAS No. 1458514-25-4

ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate

Cat. No.: B2777745
CAS No.: 1458514-25-4
M. Wt: 236.267
InChI Key: RJWYKHRMSHACIR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran ring system, which is a common structural motif in many natural products and synthetic drugs. Benzopyrans are known for their antioxidant, anti-inflammatory, and anticancer properties .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and cardiovascular disorders.

    Industry: Used in the formulation of cosmetics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is unique due to its specific ester functional group, which can be hydrolyzed to release the active benzopyran moiety. This feature allows for controlled release and targeted delivery in pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-(4-hydroxy-2,3-dihydrochromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-16-12(14)9-13(15)7-8-17-11-6-4-3-5-10(11)13/h3-6,15H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWYKHRMSHACIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCOC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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